molecular formula C12H16FNO3 B13892708 Ethyl 4-(4-amino-2-fluorophenoxy)butanoate

Ethyl 4-(4-amino-2-fluorophenoxy)butanoate

Cat. No.: B13892708
M. Wt: 241.26 g/mol
InChI Key: OJYWXGAFZYJRQZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-amino-2-fluorophenoxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate chain, which is further substituted with a 4-amino-2-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-amino-2-fluorophenoxy)butanoate typically involves a multi-step process. One common method includes the reaction of 4-amino-2-fluorophenol with butanoic acid derivatives under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-amino-2-fluorophenoxy)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

Ethyl 4-(4-amino-2-fluorophenoxy)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-(4-amino-2-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The amino and fluorophenoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-cyano-2-fluorophenoxy)butanoate
  • Ethyl 4-(4-methyl-2-fluorophenoxy)butanoate
  • Ethyl 4-(4-chloro-2-fluorophenoxy)butanoate

Uniqueness

Ethyl 4-(4-amino-2-fluorophenoxy)butanoate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

ethyl 4-(4-amino-2-fluorophenoxy)butanoate

InChI

InChI=1S/C12H16FNO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(14)8-10(11)13/h5-6,8H,2-4,7,14H2,1H3

InChI Key

OJYWXGAFZYJRQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1)N)F

Origin of Product

United States

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